2-[1-(1H-pyrazol-1-yl)cyclopropyl]aceticacidhydrochloride
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Overview
Description
2-[1-(1H-pyrazol-1-yl)cyclopropyl]aceticacidhydrochloride is a chemical compound that features a pyrazole ring attached to a cyclopropyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-pyrazol-1-yl)cyclopropyl]aceticacidhydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a cyclopropyl acetic acid derivative with a pyrazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-pyrazol-1-yl)cyclopropyl]aceticacidhydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines .
Scientific Research Applications
2-[1-(1H-pyrazol-1-yl)cyclopropyl]aceticacidhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of agrochemicals or other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[1-(1H-pyrazol-1-yl)cyclopropyl]aceticacidhydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and cyclopropyl-containing molecules. Examples include:
Uniqueness
2-[1-(1H-pyrazol-1-yl)cyclopropyl]aceticacidhydrochloride is unique due to its specific combination of a pyrazole ring and a cyclopropyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development highlight its significance compared to other similar compounds .
Properties
Molecular Formula |
C8H11ClN2O2 |
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Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-(1-pyrazol-1-ylcyclopropyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-7(12)6-8(2-3-8)10-5-1-4-9-10;/h1,4-5H,2-3,6H2,(H,11,12);1H |
InChI Key |
HPBVVEODPQIJPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(=O)O)N2C=CC=N2.Cl |
Origin of Product |
United States |
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